Leukadherin-1 - 344897-95-6

Leukadherin-1

Catalog Number: EVT-273217
CAS Number: 344897-95-6
Molecular Formula: C22H15NO4S2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leukadherin 1 is a small molecule allosteric activator of CD11b/CD18 that increases K562 cell adhesion to an endogenous CD11b/CD18 ligand, fibrinogen (EC50 = 4 µM). It increases adhesion and decreases de-adhesion of murine neutrophils, leading to reduced chemotaxis. It acts by reducing the rolling velocity of leukocytes in mouse cremaster muscle, decreasing the number of leukocytes recruited to injured tissue. Leukadherin 1 is anti-inflammatory in a zebrafish tailfin injury model and a mouse model of anti-glomerular basement membrane nephritis. It also competitively inhibits YopH (Ki = 1.94 µM), a tyrosine phosphorylase secreted by Y. pestis into immune cells to block signal transduction, and anthrax lethal factor metalloproteinase, a component of anthrax toxin (IC50 = 6 µM).
Novel agonist of integrin CD11b/CD18
Leukadherin-1, also known as LA1, is a CD11b/CD18 agonist. Leukadherin-1 suppresses human innate inflammatory signalling. leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers. Leukadherin-1 enhances leukocyte adhesion to ligands and vascular endothelium and thus reduces leukocyte transendothelial migration and influx to the injury sites.
Mechanism of Action

Leukadherin-1 binds to and allosterically activates the integrin CD11b/CD18 on the surface of myeloid cells [ [], [], [] ]. This activation triggers a cascade of intracellular signaling events, leading to several downstream effects:

  • Enhanced Cell Adhesion: LA-1 increases the adhesion of leukocytes to the endothelium by promoting the interaction of CD11b/CD18 with its ligands, such as ICAM-1 [ [], [], [] ]. This enhanced adhesion temporarily sequesters leukocytes within the vasculature, reducing their transmigration into surrounding tissues.
  • Modulation of Immune Cell Activation: LA-1 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IFN-γ, by macrophages and other immune cells [ [], [], [], [], [] ]. This suggests that LA-1 can shift the balance of immune responses towards an anti-inflammatory state.
  • Regulation of Microglial Activity: In the central nervous system, LA-1 has been shown to modulate the activity of microglia, the resident immune cells of the brain [ [], [], [] ]. This modulation can involve changes in microglial phagocytosis, migration, and cytokine production.
Applications
  • Inflammatory Diseases: LA-1 has shown promise in preclinical models of inflammatory bowel disease [ [] ], acute lung injury [ [] ], and endotoxic shock [ [], [] ], suggesting its potential in regulating inflammatory responses.
  • Autoimmune Diseases: Studies have highlighted the potential of LA-1 in suppressing disease activity in models of lupus nephritis [ [] ], hinting at its possible application in autoimmune disorders.
  • Transplantation: Research suggests that LA-1 might improve graft survival by reducing leukocyte infiltration and immune rejection in models of kidney transplantation [ [], [] ] and lung transplantation [ [], [] ].
  • Cancer: Preclinical studies have indicated that LA-1 might enhance anti-tumor immunity and suppress tumor growth by modulating the tumor microenvironment and reducing the infiltration of tumor-associated macrophages [ [], [] ].
  • Neurodegenerative Diseases: Emerging evidence suggests that LA-1 may offer neuroprotective effects in models of Parkinson’s disease [ [] ] and radiation-induced cognitive impairment [ [] ], highlighting its potential in neurological disorders.

Interferon (IFN)-γ

  • Compound Description: Interferon-γ (IFN-γ) is a cytokine with potent immunomodulatory effects. It plays a critical role in activating macrophages, enhancing antigen presentation, and promoting a pro-inflammatory response [].
  • Relevance: Leukadherin-1's activation of CD11b has been shown to suppress IFN-γ production by monokine-stimulated NK cells []. This suggests that Leukadherin-1 may exert its anti-inflammatory effects, at least in part, by modulating IFN-γ signaling. This interaction is particularly relevant in the context of autoimmune diseases like SLE, where excessive IFN-γ contributes to pathogenesis.

Tumor Necrosis Factor (TNF)

  • Compound Description: Tumor necrosis factor (TNF) is a pro-inflammatory cytokine involved in various cellular processes, including inflammation, apoptosis, and cell survival. Dysregulated TNF signaling is implicated in several inflammatory and autoimmune diseases [].
  • Relevance: Leukadherin-1 treatment has demonstrated a reduction in TNF secretion by both TLR-stimulated monocytes and monokine-stimulated NK cells []. This suggests that Leukadherin-1 might exert anti-inflammatory effects by dampening the production of TNF, a key mediator in inflammatory cascades.

Interleukin (IL)-1β

  • Compound Description: Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the inflammatory response. It is involved in the recruitment of immune cells, fever induction, and the production of other inflammatory mediators [].
  • Relevance: Leukadherin-1 has been shown to reduce the secretion of IL-1β by Toll-like receptor (TLR) stimulated monocytes []. This suggests an anti-inflammatory mechanism of Leukadherin-1 through the suppression of IL-1β production. This is relevant in the context of inflammatory diseases where IL-1β is a key driver of pathology.

Macrophage Inflammatory Protein (MIP)-1β

  • Compound Description: Macrophage Inflammatory Protein-1β (MIP-1β), also known as CCL4, is a chemokine that plays a critical role in the recruitment and activation of leukocytes, particularly monocytes and T cells, to sites of inflammation [].
  • Relevance: Leukadherin-1 pretreatment has demonstrated a reduction in MIP-1β secretion by monokine-stimulated NK cells []. This finding suggests that Leukadherin-1 might regulate inflammation by modulating the chemokine network, potentially by reducing the recruitment of inflammatory cells to the site of inflammation via MIP-1β suppression.

Interleukin (IL)-6

  • Compound Description: Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory properties. It is involved in various immune responses, including the differentiation of B cells and the production of acute-phase proteins [].
  • Relevance: Leukadherin-1 pretreatment has been shown to reduce IL-6 secretion by TLR-stimulated monocytes []. This indicates that Leukadherin-1 may have a regulatory role in modulating IL-6 production, which is often dysregulated in inflammatory and autoimmune conditions.

Interleukin (IL)-10

  • Compound Description: Interleukin-10 (IL-10) is an anti-inflammatory cytokine that plays a critical role in maintaining immune homeostasis. It suppresses the production of pro-inflammatory cytokines and downregulates the expression of MHC class II molecules on antigen-presenting cells [].
  • Relevance: Leukadherin-1 has been shown to increase IL-10 secretion by NK cells following stimulation with IL-12 and IL-18 []. This finding suggests a potential mechanism by which Leukadherin-1 might promote an anti-inflammatory milieu by enhancing the production of this key immunosuppressive cytokine.

CXCL2

  • Compound Description: CXCL2 is a chemokine that plays a crucial role in neutrophil recruitment to sites of inflammation [].
  • Relevance: Leukadherin-1, specifically when administered to the donor lung before transplantation, has demonstrated the ability to abrogate CXCL2 production and, consequently, reduce primary graft dysfunction (PGD) []. This finding highlights a potential therapeutic application of Leukadherin-1 in preventing PGD by inhibiting the production of this neutrophil chemoattractant.
  • Compound Description: High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released by damaged cells and act as a damage-associated molecular pattern (DAMP) molecule, triggering inflammatory responses [].
  • Relevance: HMGB1 has been found to be elevated in the peripheral blood of lung transplant patients after reperfusion and has been shown to induce CXCL2 production in nonclassical monocytes []. This suggests that HMGB1 could contribute to PGD by promoting neutrophil recruitment through CXCL2. While not directly interacting with Leukadherin-1, targeting HMGB1 represents a potential therapeutic strategy for PGD, similar to the use of Leukadherin-1 to suppress CXCL2 production.

Properties

CAS Number

344897-95-6

Product Name

Leukadherin-1

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Molecular Formula

C22H15NO4S2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S

Solubility

Soluble in DMSO

Synonyms

Leukadherin-1; Leukadherin 1; Leukadherin1; LA1.

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.